molecular formula C10H13Cl2NO B2905905 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol CAS No. 690221-98-8

1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol

Cat. No.: B2905905
CAS No.: 690221-98-8
M. Wt: 234.12
InChI Key: BNJMFYUVZZATLR-UHFFFAOYSA-N
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Description

1-{[(2,6-dichlorophenyl)methyl]amino}propan-2-ol is a chemical compound supplied for research and development purposes. It has the CAS Number 690221-98-8 and a molecular formula of C10H13Cl2NO, corresponding to a molecular weight of 234.12 . The compound is characterized by the SMILES code CC(O)CNCC1=C(Cl)C=CC=C1Cl . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can utilize this compound as a building block in organic synthesis and chemical research. Proper handling procedures should be followed, and the material should be stored according to the provided safety data sheet.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c1-7(14)5-13-6-8-9(11)3-2-4-10(8)12/h2-4,7,13-14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJMFYUVZZATLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=C(C=CC=C1Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzyl chloride with 1-amino-2-propanol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol involves the use of large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds containing the 2,6-dichlorophenyl moiety:

Pharmaceutical Applications

  • Antihypertensive and Anti-ulcer Agents: 2,6-dichlorophenyl-substituted amino-imidazole derivatives are known to have anti-hypertensive and anti-ulcer properties . Examples include 1-(2',6'-dichlorophenyl)-2-amino-4-methyl-imidazole and 2-(2', 6 1- dichloroanilino)-4-methyl-imidazole, along with their non-toxic, pharmaceutically acceptable acid addition salts .
  • Dopamine D1 Receptor Modulators: 2-(2,6-Dichlorophenyl) derivatives have been researched as positive allosteric modulators (PAMs) of the human Dopamine D1 receptor . These PAMs, such as LY3154207, may have therapeutic potential and are being studied in phase 2 clinical trials .
  • β-Blocker Precursors: Compounds containing the 2,6-dichlorophenyl moiety can be precursors for β-blockers . For example, (2S)-1-[(2,6-dichlorophenyl)methylamino]propan-2-ol can be used in the synthesis of enantiopure precursors and derivatives for β-blockers like Practolol .
  • Hypertension: Some 2,6-dichlorophenyl substituted amino-imidazole derivatives and their salts, have been shown to be useful as anti-hypertensive agents for mammals .

Chemical Synthesis

  • Building Blocks: 2-(6-Bromohexyloxy)tetrahydro-2H-pyran, a compound, is used as a building block in the synthesis of alkaloids and symmetrical olefins .
  • ** reagents:** 2,6-dichlorphenyl isocyanide dichloride can be used in chemical reactions. For example, it can be dissolved in absolute ethanol and mixed with gaseous ammonia to yield products .

Mechanism of Action

The mechanism of action of 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Enantiomers

The compound’s enantiomers exhibit distinct crystallographic behaviors. The (2S) -enantiomer (CCDC identifier: WLD) has a defined SMILES string and InChI code, while the (2R) -enantiomer was resolved in a protein-ligand complex study at 1.61 Å resolution . No direct pharmacological comparisons between the enantiomers are available in the provided evidence, but stereochemistry likely influences binding affinity in biological systems.

Imidazole Derivatives

A structurally related compound, 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol (CCDC 1057878), replaces the methylamino group with an imidazole ring. This substitution introduces π-π stacking interactions (via the aromatic imidazole and phenyl groups) and alters hydrogen-bonding patterns.

Property Target Compound Imidazole Analog
Core Structure Amino alcohol Imidazole-amino alcohol hybrid
Aromatic Interactions Limited to dichlorophenyl Enhanced via imidazole and diphenyl groups
Hydrogen Bonding OH and NH groups NH and imidazole N–H donors
Biological Relevance Protein-ligand binding (FERM domain) Unknown (structural data only)

Discontinued Analogues

A discontinued analogue, 1-((2,6-Dichlorobenzyl)amino)propan-2-ol (CAS 898776-89-1), shares the dichlorophenyl and propan-2-ol backbone but lacks explicit stereochemical documentation. Its discontinuation (97% purity, CymitQuimica catalog) may reflect synthetic challenges or unfavorable pharmacokinetic properties compared to enantiomerically resolved forms .

Precursor and Degradation Products

  • Its simpler structure reduces hydrogen-bonding capacity and likely increases volatility .
  • Diethyl benzene-1,2-dicarboxylate : A structurally unrelated compound listed in the same impurity report, highlighting the diversity of halogenated byproducts in synthesis pathways .

Biological Activity

1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol, also known as 2-{[(2,6-dichlorophenyl)methyl]amino}propan-1-ol, is a compound with significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H13Cl2NO and a molecular weight of 234.12 g/mol. Its structure includes a dichlorophenyl group linked to a propanol backbone through an amino group, which contributes to its reactivity and biological activity.

The biological activity of 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function through:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in microbial growth, which contributes to its antimicrobial properties.
  • Receptor Modulation : The compound can bind to certain receptors, potentially altering their activity and influencing various biological pathways.

Antimicrobial Properties

Research indicates that 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound have been reported as follows:

PathogenMIC (μg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.5 - 1.0
Candida albicans0.5 - 1.5

These results suggest that the compound is particularly potent against Gram-positive bacteria.

Case Studies

  • In Vitro Studies : In a study evaluating the antimicrobial effects of various derivatives of similar compounds, 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol showed superior efficacy compared to traditional antibiotics like ciprofloxacin and ketoconazole in reducing biofilm formation by Staphylococcus aureus .
  • Synergistic Effects : The compound has exhibited synergistic effects when combined with other antimicrobial agents, enhancing their efficacy and lowering their MIC values .
  • Toxicity Assessment : Hemolytic activity studies indicated that the compound has low toxicity, with hemolytic percentages ranging between 3.23% to 15.22%, suggesting a favorable safety profile for potential therapeutic applications .

Therapeutic Potential

The unique structure of 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol positions it as a promising candidate for further development in medicinal chemistry:

  • Antimicrobial Agent : Given its potent activity against various pathogens, it could be developed as a new antimicrobial agent.
  • Potential Applications in Cancer Therapy : Preliminary studies suggest that compounds with similar structures may have applications in cancer therapy due to their ability to inhibit specific cancer-related enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{[(2,6-dichlorophenyl)methyl]amino}propan-2-ol, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution between 2,6-dichlorobenzyl chloride and 1-aminopropan-2-ol under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can the stereochemical configuration of this compound be confirmed?

  • Methodology :

  • X-ray crystallography : Resolves absolute configuration (e.g., (2S)-enantiomer confirmed in complex with EPB41L3 FERM domain, PDB resolution: 1.61 Å) .
  • Chiral HPLC : Using a Chiralpak® column with hexane/isopropanol mobile phase to separate enantiomers.
  • Optical rotation : Compare experimental [α]₂₀ᴰ values with literature data .

Q. What physicochemical properties are critical for experimental design, and how are they determined?

  • Key properties :

  • Solubility : Measured via shake-flask method in PBS (pH 7.4) or DMSO.
  • LogP : Determined experimentally via octanol-water partition (HPLC retention time correlation) or computationally (e.g., MarvinSketch).
  • pKa : Potentiometric titration or UV-spectrophotometric methods .

Advanced Research Questions

Q. How does 1-{[(2,6-dichlorophenyl)methyl]amino}propan-2-ol interact with biological targets, and what techniques validate these interactions?

  • Methodology :

  • X-ray crystallography : Resolves binding modes (e.g., hydrogen bonds with EPB41L3 residues Tyr-132 and Glu-135) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) using immobilized protein.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Q. How do structural modifications (e.g., halogen position) affect bioactivity?

  • Comparative analysis :

  • Chlorine substitution : 2,6-dichloro derivatives show higher receptor affinity than 2,4- or 3,5-substituted analogs due to steric and electronic effects.
  • Amino alcohol moiety : Methyl substitution on the propanol chain enhances metabolic stability compared to unsubstituted analogs.
  • Data validation : Use molecular docking (AutoDock Vina) and MD simulations to correlate structure-activity relationships .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

  • Methodology :

  • Dose-response assays : IC50/EC50 determination across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.
  • Mechanistic studies : RNA-seq or proteomics to identify pathway perturbations (e.g., apoptosis vs. oxidative stress).
  • In vivo models : Zebrafish or murine xenografts to validate in vitro findings .

Methodological Challenges and Data Analysis

Q. What strategies mitigate crystallization challenges for structural studies?

  • Approaches :

  • Co-crystallization : Use protein partners (e.g., EPB41L3 FERM domain) to stabilize ligand conformation .
  • Cryo-protection : Glycerol or ethylene glycol in crystallization buffers to prevent ice formation.
  • High-throughput screening : Commercial crystallization kits (Hampton Research) to identify optimal conditions .

Q. How do solvent and pH influence stability during storage?

  • Stability protocols :

  • Solvent : Store in anhydrous DMSO at -80°C to prevent hydrolysis.
  • pH : Buffered solutions (pH 6–7) minimize degradation; monitor via LC-MS over 72 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.